HF51116

CXCR4 antagonism GPCR structural biology competitive binding assay

HF51116 offers 2.3-fold greater CFU mobilization vs AMD3100 at 2.5 mg/kg SC, synergizes with G-CSF, and engages both CXCR4 subpockets via a unique Trp94 conformation (PDB:8ZPL). Ideal for HSC transplantation, AML niche disruption, and HIV-1 entry studies. Structurally validated, non-substitutable chemical probe.

Molecular Formula C29H46N8O
Molecular Weight 522.7 g/mol
Cat. No. B12406673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHF51116
Molecular FormulaC29H46N8O
Molecular Weight522.7 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NCCCNCC2=CC=C(C=C2)CNC(=O)C(CCCN=C(N)N)NCC3=CC=CC=N3
InChIInChI=1S/C29H46N8O/c30-29(31)35-18-6-11-27(36-22-26-10-4-5-17-34-26)28(38)37-21-24-14-12-23(13-15-24)20-32-16-7-19-33-25-8-2-1-3-9-25/h4-5,10,12-15,17,25,27,32-33,36H,1-3,6-9,11,16,18-22H2,(H,37,38)(H4,30,31,35)/t27-/m0/s1
InChIKeyAMGQQWNQWHMPHG-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HF51116 (CXCR4 Antagonist) – Compound Overview and Scientific Procurement Relevance


(2S)-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-(pyridin-2-ylmethylamino)pentanamide, designated HF51116, is a potent small-molecule antagonist of the CXC chemokine receptor type 4 (CXCR4), a class A G protein-coupled receptor (GPCR) implicated in cell migration, HIV-1 entry as a coreceptor, and hematopoietic stem cell (HSC) retention within the bone marrow niche [1][2]. The compound was developed using a fragment integration strategy and is structurally distinct from approved CXCR4 antagonists plerixafor (AMD3100) and mavorixafor (AMD070) [3]. HF51116 is primarily utilized in preclinical research settings to investigate CXCR4-mediated signaling, HSC mobilization, HIV-1 infection blockade, and anti-leukemic therapeutic strategies [4].

HF51116 Procurement Rationale – Why In-Class CXCR4 Antagonist Substitution Is Not Scientifically Equivalent


Generic substitution among CXCR4 antagonists is not scientifically valid due to substantial structural divergence and distinct binding mechanisms within the orthosteric pocket. High-resolution cryo-EM structures reveal that HF51116 engages both the major and minor subpockets of CXCR4 through a unique interaction network that differs fundamentally from the binding modes of AMD3100, AMD070, and the cyclic peptide antagonist IT1t [1][2]. The distinct conformation of Trp94(2.60) observed in HF51116-bound CXCR4 highlights the plasticity of the receptor binding pocket and confirms that HF51116 induces a receptor conformation not replicated by other antagonists [3]. Consequently, substitution with alternative CXCR4 antagonists may yield divergent pharmacological outcomes, confounding experimental reproducibility and cross-study comparability. Procurement decisions must therefore be guided by compound-specific evidence rather than class-level assumptions.

HF51116 Quantitative Differentiation Evidence – Head-to-Head Comparison Against Approved CXCR4 Antagonists


HF51116 Binding Affinity and Structural Binding Mechanism vs. AMD3100 and AMD070

HF51116 exhibits nanomolar CXCR4 binding affinity (IC50 = 12 nM in a competitive binding assay using CXCR4-specific antibody 12G5) [1]. Critically, cryo-EM structural analysis at 3.01 Å resolution demonstrates that HF51116 possesses a chemical structure and binding mechanism entirely distinct from AMD3100 and AMD070 [2]. HF51116 engages both the major and minor subpockets of CXCR4, whereas AMD3100 and AMD070 exhibit different subpocket occupancy profiles [3]. This structural differentiation underpins HF51116's unique pharmacological fingerprint.

CXCR4 antagonism GPCR structural biology competitive binding assay

HF51116 Hematopoietic Stem Cell Mobilization Efficacy in Mice – Direct Comparison to AMD3100

In murine hematopoietic stem cell (HSC) mobilization assays, HF51116 demonstrates superior potency relative to AMD3100 at equivalent or lower doses [1]. Quantitatively, a single subcutaneous dose of HF51116 at 2.5 mg/kg increased circulating colony-forming units (CFU) to approximately 700 CFU per 150,000 PBMCs, whereas AMD3100 at 5 mg/kg (double the dose) yielded only approximately 300 CFU per 150,000 PBMCs under identical experimental conditions [2]. This represents a 2.3-fold greater mobilization efficiency at half the dose.

HSC mobilization stem cell transplantation preclinical pharmacology

HF51116 Synergistic HSC Mobilization with G-CSF and Long-Term Repopulating Activity

HF51116 exhibits synergistic HSC mobilization when co-administered with granulocyte colony-stimulating factor (G-CSF), a clinically relevant combination regimen [1]. Following mobilization by HF51116 plus G-CSF, the mobilized HSCs demonstrate functional long-term repopulating (LTR) capacity, with successful engraftment in primary and secondary lethally irradiated murine recipients and sustained long-term survival [2]. This functional validation distinguishes HF51116-mobilized HSCs as transplantation-competent.

HSC mobilization G-CSF synergy long-term engraftment

HF51116 Functional Antagonism of SDF-1α-Induced Cellular Responses

HF51116 functionally antagonizes multiple SDF-1α (CXCL12)-induced CXCR4-mediated cellular responses with high potency [1]. In transwell migration assays using U937 and HL60 leukemia cell lines, HF51116 inhibited SDF-1α-induced migration in a concentration-dependent manner [2]. Additionally, HF51116 strongly antagonized SDF-1α-induced intracellular calcium mobilization and CXCR4 receptor internalization, confirming comprehensive blockade of CXCR4 downstream signaling cascades [3].

chemotaxis inhibition calcium mobilization CXCR4 internalization

HF51116 HIV-1 Infection Inhibition via CXCR4 Coreceptor Antagonism

HF51116 inhibits HIV-1 infection through CXCR4 coreceptor antagonism, demonstrating antiviral therapeutic potential [1]. This activity is mechanistically linked to its high-affinity CXCR4 binding (IC50 = 12 nM) and subsequent blockade of the interaction between the HIV-1 envelope glycoprotein gp120 and the CXCR4 coreceptor on target cells [2]. The compound's unique binding mode may offer distinct resistance profile characteristics compared to approved CXCR4 antagonists.

HIV-1 entry inhibition antiviral activity CXCR4 coreceptor

HF51116 Pharmacokinetic Profile in Non-Human Primates

Pharmacokinetic evaluation of HF51116 in non-human primates (monkeys) following subcutaneous administration revealed rapid systemic absorption and attainment of peak blood drug concentrations [1]. The compound exhibited strong HSC mobilization activity in monkeys that correlated temporally with its pharmacokinetic profile, confirming in vivo target engagement in a translationally relevant large animal model [2]. Peak blood concentration of HF51116 following subcutaneous administration (2.5 mg/kg) in monkeys reached approximately 3183 ± 1024 ng/mL.

pharmacokinetics non-human primate in vivo drug concentration

HF51116 Optimized Research Applications – Evidence-Guided Experimental Scenarios


Hematopoietic Stem Cell Mobilization and Transplantation Preclinical Studies

HF51116 is optimally suited for preclinical HSC mobilization studies requiring robust, dose-efficient stem cell release from the bone marrow niche. Based on direct comparative data, a 2.5 mg/kg subcutaneous dose of HF51116 yields approximately 2.3-fold greater CFU mobilization than 5 mg/kg AMD3100 [1]. The compound synergizes with G-CSF co-administration and produces functionally competent HSCs capable of long-term repopulation in primary and secondary transplantation models [2]. This evidence supports procurement for murine and non-human primate HSC transplantation research programs.

CXCR4 Structural Pharmacology and Orthosteric Binding Mechanism Investigations

HF51116 provides a structurally validated chemical probe for investigating CXCR4 orthosteric pocket pharmacology. High-resolution cryo-EM structural data (PDB: 8ZPL, 3.01 Å resolution) confirm that HF51116 engages both the major and minor subpockets of CXCR4 through a binding mechanism distinct from AMD3100, AMD070, and IT1t [3]. The compound induces a unique Trp94(2.60) conformational state not observed with other antagonists [4]. Procurement of HF51116 is indicated for research programs employing site-directed mutagenesis, molecular dynamics simulations, or structure-activity relationship (SAR) studies aimed at elucidating CXCR4 binding pocket plasticity.

CXCR4-Mediated HIV-1 Entry Inhibition and Antiviral Mechanism Studies

HF51116 is applicable for in vitro investigations of CXCR4-tropic (X4) HIV-1 entry mechanisms. The compound's high CXCR4 binding affinity (IC50 = 12 nM) [5] translates to effective blockade of HIV-1 infection via CXCR4 coreceptor antagonism [6]. Its distinct chemical scaffold and binding mode, relative to the clinically approved CXCR4 antagonist plerixafor (AMD3100), provide an orthogonal tool for dissecting structure-dependent resistance mechanisms and evaluating alternative chemotypes for antiviral development [7].

Acute Myeloid Leukemia (AML) Bone Marrow Microenvironment Disruption Studies

HF51116 is indicated for preclinical AML research focused on disrupting the protective bone marrow stromal niche. The compound exhibits higher CXCR4 binding affinity than AMD3100 specifically for improving AML chemotherapy outcomes [8]. HF51116 inhibits SDF-1α-induced migration of U937 and HL60 leukemia cells in a concentration-dependent manner and reverses chemoresistance in AML cells co-cultured with bone marrow stromal cells (BMSCs) by increasing Annexin V expression and caspase-3 activity [9]. In AML xenograft models, co-administration of HF51116 with cytarabine (Ara-C) reduces in vivo tumor burden and extends survival beyond Ara-C monotherapy [10].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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